molecular formula C8H9N3OS B12448928 Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- CAS No. 7420-37-3

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-

Cat. No.: B12448928
CAS No.: 7420-37-3
M. Wt: 195.24 g/mol
InChI Key: OUKYJMFNAHUPKE-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of hydrazinecarbothioamide, where the hydrazine group is bonded to a 3-hydroxyphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with 3-hydroxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the hydrazine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxidized phenyl compounds, and substituted phenyl derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biomolecules

Properties

CAS No.

7420-37-3

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

[(3-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13)

InChI Key

OUKYJMFNAHUPKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=S)N

Origin of Product

United States

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